molecular formula C10H12ClNO2 B1422295 5-Methyl-2-indolinecarboxylic acid hydrochloride CAS No. 82924-42-3

5-Methyl-2-indolinecarboxylic acid hydrochloride

Cat. No.: B1422295
CAS No.: 82924-42-3
M. Wt: 213.66 g/mol
InChI Key: WDDYBMUWMPAOOP-UHFFFAOYSA-N
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Description

5-Methyl-2-indolinecarboxylic acid hydrochloride is a substituted indoline derivative characterized by a methyl group at position 5 and a carboxylic acid moiety at position 2, with a hydrochloride salt enhancing its solubility and stability. Indoline derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as tryptamines and kinase inhibitors. The hydrochloride salt form is commonly employed to improve pharmacokinetic properties, including oral bioavailability .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYBMUWMPAOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-indolinecarboxylic acid hydrochloride typically involves the reaction of 5-methylindoline with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as methanesulfonic acid, and the product is isolated as the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-indolinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-indolinecarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-indolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Comparisons

The compound’s key structural features include:

  • Indoline core : A bicyclic structure with a saturated six-membered ring, differentiating it from indole derivatives (unsaturated).
  • 5-Methyl substituent : A hydrophobic group influencing lipophilicity and binding interactions.
  • 2-Carboxylic acid : Enhances hydrogen-bonding capacity and solubility, particularly as a hydrochloride salt.

Table 1: Structural Comparison with Analogs

Compound Name CAS Number Substituents Key Differences Similarity Score*
5-Methoxyindoline hydrochloride 4770-39-2 5-OCH3, HCl Methoxy vs. methyl group 0.86
6-Methoxyindoline hydrochloride 4770-41-6 6-OCH3, HCl Substituent position (5 vs. 6) 0.83
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 7-Cl, 3-CH3, 2-COOH Indole (unsaturated) vs. indoline core N/A
Ethyl 6-amino-5-methoxyindole-2-carboxylate HCl - 5-OCH3, 6-NH2, ethyl ester Ester vs. carboxylic acid, amino substituent N/A

*Similarity scores derived from structural algorithms (e.g., Tanimoto index).

Physicochemical Properties

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to free bases. For example, Nicardipine Hydrochloride () shows improved acid stability, a trait likely shared by 5-methyl-2-indolinecarboxylic acid hydrochloride .
  • Synthetic Challenges : highlights difficulties in synthesizing indolizine carbonyl chlorides, suggesting that analogous indoline derivatives may require optimized conditions for carboxylate activation .

Biological Activity

5-Methyl-2-indolinecarboxylic acid hydrochloride (CAS Number: 82924-42-3) is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is a bicyclic heterocyclic compound related to indole. Its molecular structure is characterized by the presence of a carboxylic acid group and a methyl substituent on the indoline ring, which influences its biological activity.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways. These interactions can lead to the modulation of:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

Biochemical Pathways

Indole derivatives, including this compound, have been shown to affect several biochemical pathways, such as:

  • Antiviral activity
  • Anti-inflammatory effects
  • Anticancer properties
  • Antioxidant and antimicrobial activities

Anticancer Effects

Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have shown that it affects the expression of genes associated with cell cycle regulation and apoptosis, suggesting potential as an anticancer agent .

Neuroprotective Properties

Indole derivatives are noted for their neuroprotective effects. A study highlighted that related compounds exhibit significant neuroprotection against oxidative stress in neuronal cell lines, which could be extrapolated to suggest similar effects for this compound .

Case Studies and Experimental Data

  • Cell Viability Assays : In laboratory settings, this compound demonstrated the ability to maintain cell viability under stress conditions, indicating its potential as a protective agent in neurodegenerative diseases.
  • Enzyme Inhibition Studies : The compound has shown inhibitory effects on enzymes linked to cancer progression, supporting its role in cancer therapy.
  • Dosage Response : The biological activity varies with dosage; lower concentrations may exhibit therapeutic effects while higher concentrations can lead to toxicity.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AnticancerInhibits cancer cell proliferation
NeuroprotectionProtects against oxidative stress
AntimicrobialExhibits antimicrobial properties
Anti-inflammatoryReduces inflammation markers

Q & A

Q. What are the recommended safety protocols for handling 5-methyl-2-indolinecarboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE), including lab coats, gloves, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 filters or EU-standard ABEK-P2 respirators) is advised if aerosolization occurs. Work in a fume hood to minimize inhalation risks. In case of skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store the compound in an inert atmosphere at 2–8°C to maintain stability .

Q. How can HPLC be optimized for quantifying this compound in experimental samples?

  • Methodological Answer : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. Set UV detection to 207 nm for optimal sensitivity. Validate the method by assessing linearity (1–10 µg·mL⁻¹ range), recovery rates (98–102%), and precision (RSD <2%). Compare results with acid dye spectrophotometry for cross-validation .

Q. What synthetic routes are viable for preparing this compound?

  • Methodological Answer : A multi-step synthesis starting from indoline derivatives is common. For example, methylate indoline-2-carboxylic acid using dimethyl sulfate in acidic conditions, followed by hydrochlorination with HCl gas in anhydrous ethanol. Purify via recrystallization or column chromatography. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and NMR .

Advanced Research Questions

Q. How can researchers assess the chemical stability and degradation products of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze samples periodically via HPLC-MS to identify degradation products (e.g., hydrolysis of the indoline ring or decarboxylation). Compare degradation kinetics using Arrhenius modeling to predict shelf-life under standard conditions .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across in vitro assays?

  • Methodological Answer : Systematically vary experimental parameters:
  • Solubility : Test in DMSO, PBS, or cell culture media with surfactants (e.g., Tween-80).
  • Assay conditions : Adjust pH (5–8), incubation time (24–72 hours), and cell lines (e.g., HEK293 vs. HepG2).
  • Controls : Include positive (e.g., known kinase inhibitors) and negative controls. Use statistical tools like ANOVA to identify outliers and validate reproducibility .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Use QSAR models trained on indoline derivatives to predict bioactivity. Validate predictions by synthesizing analogs with modified substituents (e.g., halogenation at the 5-position) and testing in enzyme inhibition assays. Compare experimental IC₅₀ values with computational predictions .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound for therapeutic potential?

  • Methodological Answer : Conduct rodent studies to measure:
  • Bioavailability : Administer orally and intravenously; calculate AUC ratios.
  • Metabolism : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation).
  • Half-life : Collect plasma samples at timed intervals and model using non-compartmental analysis. Correlate findings with in vitro cytotoxicity data to assess therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-indolinecarboxylic acid hydrochloride
Reactant of Route 2
5-Methyl-2-indolinecarboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.